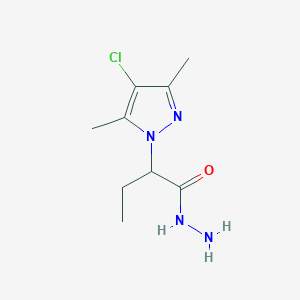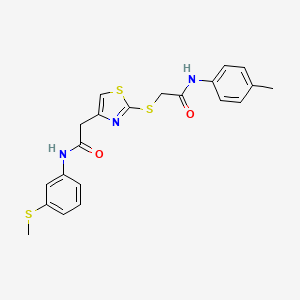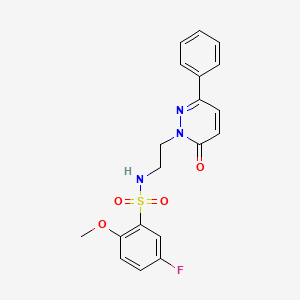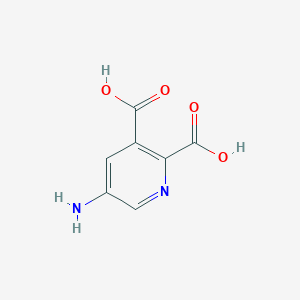
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide, also known as CDNBH, is a chemical compound that has been widely used in scientific research. CDNBH is a hydrazide derivative that has been synthesized by various methods and has been found to have numerous biochemical and physiological effects. We will also list future directions for research on CDNBH.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Regioselective Synthesis : The compound is involved in the regioselective synthesis of succinyl-spaced pyrazoles, including a variety of derivatives, through cyclocondensation reactions. This demonstrates its utility in creating structurally diverse pyrazoles (Bonacorso et al., 2011).
Formation of Complexes : Studies have shown that derivatives of this compound can form complexes with various metals, which are then analyzed for their properties and potential applications. For instance, the complex formation of PdCl2 with 1-substituted 3,5-dimethylpyrazoles was studied, elucidating the nitrogen atoms' participation in coordination (Khachatryan et al., 2017).
Synthesis of Derivatives : The compound plays a role in the synthesis of novel pyrazole derivatives, serving as a precursor in various chemical reactions. These derivatives are then analyzed for their properties and potential applications (Sirakanyan et al., 2020).
Biological and Pharmacological Research
Antibacterial Activity : Some derivatives synthesized from this compound have been tested for their antibacterial activities, demonstrating its relevance in the development of new antimicrobial agents (Al-Ghamdi, 2019).
Antioxidant Activity : Research has shown that certain derivatives exhibit significant antioxidant properties, indicating potential therapeutic applications (Karrouchi et al., 2019).
Cytotoxic Properties : Studies on derivatives of this compound have shown cytotoxic properties against tumor cell lines, suggesting its potential in cancer research (Kodadi et al., 2007).
Material Science and Corrosion Inhibition
Corrosion Inhibition : Derivatives of this compound have been investigated as corrosion inhibitors for steel, demonstrating its potential application in material science and engineering (El Arrouji et al., 2020).
Electrochemical Analysis : The electrochemical properties of pyrazole derivatives are studied to understand their potential as corrosion inhibitors, adding to the breadth of applications in the field of chemistry and materials science (Masoumi et al., 2020).
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4O/c1-4-7(9(15)12-11)14-6(3)8(10)5(2)13-14/h7H,4,11H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUDMXVDUQKYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C(=C(C(=N1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499038.png)
![N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2499039.png)

![4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2499042.png)

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)
![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)
![N-((2-isopropoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2499050.png)
![9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2499051.png)


